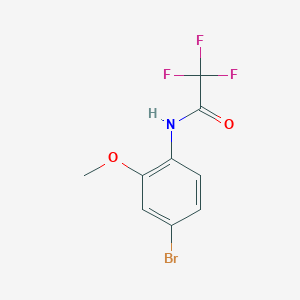

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Description

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS: 870838-52-1) is a fluorinated acetamide derivative with a molecular weight of 298.06 g/mol and the formula C₉H₇BrF₃NO₂ . The compound features a bromine atom at the para position and a methoxy group at the ortho position on the aromatic ring, which influence its electronic and steric properties. It is primarily utilized as a pharmaceutical intermediate and is supplied under laboratory conditions with high purity (>99%) .

Properties

IUPAC Name |

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYVBQRJKKBAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 4-bromo-2-methoxyaniline

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromo-2-methoxyaniline, trifluoroacetic anhydride, DCM, 0-25 °C, inert atmosphere | Slow addition of TFAA to amine solution in DCM with stirring | 85-95 | Reaction monitored by TLC; exothermic reaction controlled by temperature |

| 2 | Workup: aqueous quench, extraction with DCM | Separation of organic layer, drying over anhydrous MgSO4 | Organic layer concentrated under reduced pressure | |

| 3 | Purification by column chromatography (silica gel, hexane/ethyl acetate) | Isolation of pure N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide | 90-95 | White crystalline solid obtained |

This method is supported by multiple sources that describe the acylation as a straightforward and high-yielding process with minimal side products.

Alternative Synthetic Routes and Variations

Use of Trifluoroacetyl Chloride

An alternative to trifluoroacetic anhydride is trifluoroacetyl chloride, which can also acylate the amine under similar conditions but requires careful handling due to its higher reactivity and corrosiveness.

- Reaction conditions are typically at low temperature (0–5 °C) to control the reaction rate.

- The reaction is performed in dry solvents such as dichloromethane or tetrahydrofuran (THF).

- The product is isolated similarly by aqueous workup and chromatographic purification.

One-Pot Synthesis Using In Situ Generated Trifluoroacetylating Species

Some protocols involve generating the trifluoroacetylating agent in situ by reacting trifluoroacetic acid with coupling reagents such as HATU or carbodiimides, followed by immediate reaction with the amine.

- This method offers mild conditions and can be advantageous for sensitive substrates.

- It is less commonly used for this specific compound but has been demonstrated in related trifluoroacetamide syntheses.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, typically with hexane/ethyl acetate mixtures as eluents.

- Melting Point : The pure product exhibits a melting point around 74–75 °C, consistent with literature data.

- Spectroscopic Characterization :

- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, methoxy group (singlet ~3.9 ppm), and amide NH.

- [^13C NMR](pplx://action/followup) : Characteristic carbonyl carbon around 154–155 ppm and trifluoromethyl carbon with coupling to fluorine.

- [^19F NMR](pplx://action/followup) : Sharp singlet near -79 ppm indicating trifluoromethyl group.

- IR Spectroscopy : Strong amide C=O stretch near 1735 cm^-1 and N-H stretch around 3385 cm^-1.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation with TFAA | 4-bromo-2-methoxyaniline, TFAA | DCM | 0–25 °C | 85-95 | Most common, high yield, mild conditions |

| Acylation with trifluoroacetyl chloride | 4-bromo-2-methoxyaniline, CF3COCl | DCM or THF | 0–5 °C | 80-90 | Requires careful temperature control |

| One-pot in situ trifluoroacetylation | 4-bromo-2-methoxyaniline, TFA + coupling reagent | DCM or acetonitrile | Room temp to reflux | 75-90 | Mild, less common for this compound |

Research Findings and Practical Considerations

- The trifluoroacetamide group significantly enhances the compound’s stability and modifies its physicochemical properties, making it valuable for further functionalization or biological evaluation.

- The presence of bromine and methoxy substituents requires careful control of reaction conditions to avoid side reactions such as debromination or demethylation.

- The reaction is typically performed under inert atmosphere to prevent hydrolysis of trifluoroacetic anhydride and maintain product purity.

- Purification by silica gel chromatography is effective, yielding analytically pure material suitable for research applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding phenolic compounds, while reduction reactions can modify the trifluoroacetamide group.

Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substituted phenyl derivatives

- Phenolic compounds

- Amines and trifluoroacetic acid

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Targeting Specific Enzymes : The compound is utilized in the development of drugs that inhibit specific enzymes associated with diseases such as cancer and inflammation. For instance, its ability to form hydrogen bonds allows it to interact effectively with enzyme active sites.

- Drug Development : Research has shown that modifications of this compound can lead to derivatives with enhanced pharmacokinetic profiles. Studies indicate that the trifluoroacetamide moiety contributes to improved binding affinity and selectivity towards biological targets .

Case Study: Synthesis of Anticancer Agents

A notable application involves using this compound as a precursor for synthesizing novel anticancer agents. Researchers have reported successful synthesis pathways that yield compounds capable of inhibiting tumor growth in vitro.

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its trifluoroacetamide group imparts unique properties that are beneficial for high-performance materials.

- Coatings : The compound's lipophilic nature makes it suitable for use in coatings that require water repellency and durability.

This compound is also employed as a probe in biochemical assays:

- Enzyme Activity Studies : The compound is used to investigate enzyme kinetics and mechanisms. Its structural features allow it to act as a competitive inhibitor in various enzymatic reactions .

- Protein Interactions : Studies have utilized this compound to explore interactions between proteins and small molecules, providing insights into cellular signaling pathways.

Case Study: Biochemical Assays

In a study examining enzyme inhibition, researchers demonstrated that this compound effectively inhibited a specific kinase involved in cancer progression. The results indicated a dose-dependent response with significant implications for therapeutic development.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar trifluoroacetamide derivatives:

Key Structural and Functional Differences

- Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to the non-methoxy analog (268.03 g/mol) . Fluorine substitution (e.g., 2,6-difluoro in ) increases metabolic stability and electronegativity, making it suitable for bioactive molecule design.

- Applications: Brominated derivatives (e.g., ) are common intermediates in drug synthesis. The methoxy variant may offer improved pharmacokinetics compared to non-substituted analogs. Aliphatic derivatives (e.g., ) are used in niche synthetic routes, diverging from aromatic systems in reactivity.

Research Findings and Data

Spectral and Analytical Data

Biological Activity

N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered interest in various fields of biological research. Its unique structural features suggest potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFN\O

- Molecular Weight : 290.08 g/mol

The presence of a bromine atom and a trifluoroacetamide group is significant for its biological interactions and pharmacological properties.

Research suggests that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structural analogs have shown affinity for various receptors, indicating potential interactions that could lead to therapeutic effects or toxicity.

- Cell Cycle Modulation : Similar compounds have been reported to affect cell cycle progression, suggesting that this compound might also induce apoptosis in cancer cells by arresting the cell cycle at critical checkpoints.

Antitumor Activity

In vitro studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes its effectiveness compared to established chemotherapeutic agents:

| Cell Line | Inhibition Rate (%) at 30 μM | IC50 (μM) |

|---|---|---|

| A549 | 95 | 8.99 |

| HepG2 | 92 | 6.92 |

| DU145 | 90 | 7.89 |

| MCF7 | 93 | 8.26 |

These results suggest that the compound could be a promising candidate for further development in cancer therapy, particularly due to its potency at relatively low concentrations .

Case Studies

- Case Study on HepG2 Cells : In a study investigating the effects of this compound on HepG2 liver cancer cells, it was found to induce apoptosis through mitochondrial pathways. The treatment resulted in increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through immune modulation .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for clinical applications. Preliminary studies indicate that high doses may lead to hepatotoxicity and other adverse effects, necessitating careful dosage regulation and monitoring during therapeutic use.

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-2-methoxyaniline with trifluoroacetic anhydride (TFAA) under basic conditions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used with catalysts such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to promote amide bond formation . Reaction optimization may require temperature control (e.g., 0–60°C) and inert atmospheres to avoid side reactions.

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- NMR spectroscopy : To confirm the presence of the trifluoroacetamide group (distinct ¹⁹F NMR signals near -75 ppm) and aromatic protons from the bromomethoxyphenyl moiety .

- X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- HPLC/MS : Validates purity (>95%) and molecular weight .

Q. What are the primary applications of this compound in scientific research?

The trifluoroacetamide group enhances lipophilicity and metabolic stability, making the compound valuable as:

- A building block for synthesizing bioactive molecules (e.g., triazoloquinazoline derivatives with antimicrobial or anticancer activity) .

- A ligand in coordination chemistry due to its electron-withdrawing properties .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence reactivity in substitution or oxidation reactions?

The electron-withdrawing trifluoromethyl group reduces electron density at the amide nitrogen, making it less nucleophilic. This affects reaction pathways in:

- Nucleophilic substitutions : Requires stronger bases (e.g., KOtBu) or elevated temperatures for aryl halide displacement .

- Oxidation : Resistance to oxidation under mild conditions (e.g., H₂O₂), but harsh reagents like KMnO₄ may degrade the acetamide moiety . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What crystallographic insights explain the compound’s stability and packing behavior?

Single-crystal X-ray diffraction reveals:

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Comparative studies show:

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets (e.g., topoisomerase II inhibition) but may reduce solubility .

- Methoxy group position : Para-substitution (4-bromo) improves metabolic stability compared to ortho-substituted analogs . Contradictory bioactivity data in literature may arise from assay-specific conditions (e.g., cell line variability) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Common challenges include:

- Hydrolysis of trifluoroacetamide : Controlled pH (neutral to slightly basic) and anhydrous conditions minimize degradation .

- Aryl halide coupling inefficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos improve yields in Buchwald-Hartwig aminations .

Methodological Considerations

- Contradiction analysis : Discrepancies in biological activity data should be cross-validated using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs .

- Computational modeling : Molecular docking (AutoDock) and MD simulations predict binding affinities to targets like kinase domains, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.